N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide
Description
N-(2-Methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole ring substituted with a methyl group at position 2 and a methylthio (-SMe) group at position 4 of the benzamide moiety. This compound belongs to a class of molecules where heterocyclic systems (e.g., thiazole, triazole) are strategically incorporated to enhance pharmacological properties such as target binding affinity, metabolic stability, and bioavailability.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-17-14-9-12(5-8-15(14)21-10)18-16(19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVMHOVEJEPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound can also inhibit enzymes involved in oxidative stress pathways, thereby reducing inflammation and oxidative damage.
Comparison with Similar Compounds
Key Observations:
- Antimicrobial Activity : Compounds like 10a-j () exhibit moderate activity against E. coli, attributed to the 6-methoxybenzo[d]thiazole and triazole moieties, which may disrupt bacterial membrane integrity .
- Anticancer Activity : Thiazole carbohydrazide derivatives (e.g., 7b ) show potent activity against HepG-2 cells (IC50 ~1.61 µg/mL), suggesting that the thiazole core and hydrazide linkage enhance cytotoxicity .
- Structural Complexity : Pyrazolo-thiazole derivatives (e.g., Z298-0560) highlight the role of fused heterocycles in modulating target selectivity, though their exact mechanisms remain underexplored .
Comparative Analysis of Substituent Effects
Thiazole vs. Benzo[d]thiazole Systems
- Methoxy (10a-j) or methylthio (target compound) substituents at position 6/4 enhance solubility and electron density .
- Simple Thiazole (e.g., 7b): Non-fused thiazoles offer conformational flexibility, which may improve interactions with polar residues in kinase targets (e.g., CDK4/6) .
Methylthio (-SMe) vs. Methoxy (-OMe) Groups
- Methylthio (target compound, N-(4-(methylthio)phenyl)benzamide): The -SMe group is less electron-donating than -OMe but provides stronger hydrophobic interactions and resistance to oxidative metabolism .
Amide Coupling (General Approach)
- Nickel-catalyzed reductive aminocarbonylation (): Enables efficient synthesis of benzamides like N-(4-(methylthio)phenyl)benzamide from aryl halides and nitroarenes. Yields >80% under optimized conditions (Ni(glyme)Cl₂, Zn, DMF, 120°C) .
Click Chemistry (Triazole Formation)
- Copper-catalyzed Huisgen cycloaddition (): Key for introducing triazole moieties in compounds like 10a-j, offering regioselectivity and high yields (~85%) .
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 300.39 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties, and a methylthio group that enhances its chemical reactivity and biological activity .
This compound exhibits its biological effects through several mechanisms:
- DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing inflammation and oxidative damage .
- Antimicrobial Activity : It has shown potential as an antimicrobial agent by interacting with various biological macromolecules .
Anticancer Properties
Research indicates that this compound has promising anticancer activity. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
These values indicate that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Anticancer Study : A study conducted by Kumbhare et al. demonstrated that derivatives of benzothiazole, including this compound, exhibited significant antiproliferative activity against multiple human-derived cancer cell lines .
- Antimicrobial Efficacy : Another study reported the compound's effectiveness against drug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound's ability to disrupt cellular processes contributes to its anticancer and antimicrobial effects, emphasizing the need for further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
